![molecular formula C15H14N2O B13663733 8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13663733.png)
8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their significant applications in medicinal chemistry due to their unique structural properties. The presence of the methoxy group and the p-tolyl group enhances its chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with p-tolualdehyde, followed by cyclization and methoxylation. The reaction conditions often require the use of catalysts such as Lewis acids and solvents like ethanol or acetonitrile .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
化学反应分析
Types of Reactions: 8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 8-hydroxy-2-(p-tolyl)imidazo[1,2-a]pyridine.
Reduction: Formation of partially or fully reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
科学研究应用
8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and p-tolyl groups play a crucial role in binding to these targets, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the receptor’s binding domain .
相似化合物的比较
- 2-(p-Tolyl)imidazo[1,2-a]pyridine
- 8-Hydroxy-2-(p-tolyl)imidazo[1,2-a]pyridine
- 2-(4-Methylphenyl)imidazo[1,2-a]pyridine
Comparison: 8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine is unique due to the presence of the methoxy group, which enhances its chemical reactivity and potential biological activities compared to its analogs. The methoxy group can participate in additional chemical reactions, providing more opportunities for functionalization and derivatization .
属性
分子式 |
C15H14N2O |
|---|---|
分子量 |
238.28 g/mol |
IUPAC 名称 |
8-methoxy-2-(4-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-11-5-7-12(8-6-11)13-10-17-9-3-4-14(18-2)15(17)16-13/h3-10H,1-2H3 |
InChI 键 |
JVOVEIAWPXESHG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13663669.png)
![6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13663673.png)
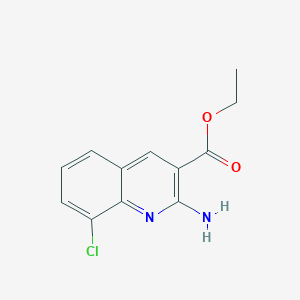

![2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663695.png)
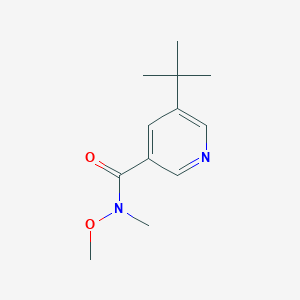

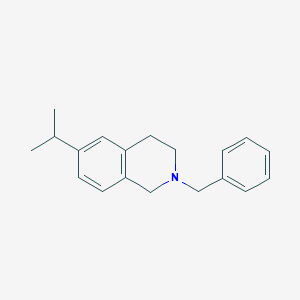
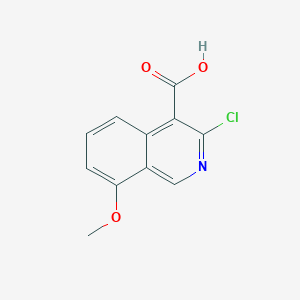
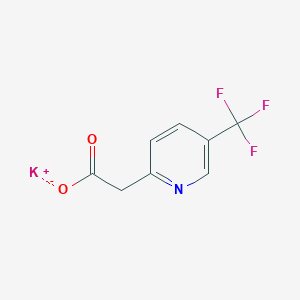

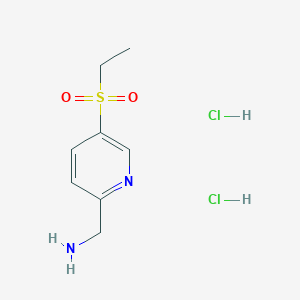
![7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13663750.png)
